Formosanol
Description
Historical Context of Lignan (B3055560) Research and Natural Product Discovery
The exploration of lignans (B1203133), a diverse group of phytochemicals, traces its origins back to 1942 when Haworth first introduced the term to describe this family of compounds wikipedia.orgwikipedia.orgnih.gov. Lignans are polyphenols characterized by their dimeric structures, typically formed through the oxidative coupling of two phenylpropane units wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgnih.gov. These natural products are widely distributed across various terrestrial plant lineages, including seeds, whole grains, and vegetables wikipedia.orgwikipedia.orgwikipedia.org.
Historically, the discovery of natural products has been a cornerstone of chemical and pharmacological advancements. Lignans play crucial roles in plant physiology, development, and ecology, notably acting as defense mechanisms against herbivores and microorganisms wikipedia.orgwikipedia.orgnih.govwikipedia.orgwikipedia.orgnih.gov. Early research in the 1970s primarily focused on isolating and elucidating the structures of novel lignans from plant sources researchgate.net. A significant shift occurred in the 1980s with the identification of lignans produced by microbes in mammals, leading to the understanding of mammalian lignans like enterodiol (B191174) and enterolactone, which are formed from dietary plant lignan precursors wikipedia.orgresearchgate.netthegoodscentscompany.com. This discovery broadened the scope of lignan research, integrating aspects of human diet and nutritional science wikipedia.org. The interest in this natural product family has seen substantial growth over the past two decades, with over 80% of lignan-related publications appearing since 2000 wikipedia.orgresearchgate.net.
Significance of Formosanol as a Distinct Lignan Metabolite in Academic Inquiry
This compound stands out as a distinct lignan metabolite, primarily due to its specific origin and structural classification. It was first isolated from the heartwood of Juniperus formosana Hayata nih.govuni.lumims.comhmdb.ca. Its chemical formula is C21H24O6, with a molecular weight of 372.417 g/mol , and it typically presents as a powder uni.lusigmaaldrich.comnih.govbiorxiv.orguni.lucdutcm.edu.cn. This compound is structurally classified as an aryltetralin-type lignan invivochem.comresearchgate.netnih.gov. Its structure was rigorously elucidated through spectral and chemical evidence, including X-ray crystallographic analysis nih.govmims.comhmdb.ca. Notably, this compound is also recognized by the synonym Tsugacetal nih.gov.
Academic inquiry into this compound has highlighted its potent biological activities. For instance, this compound has demonstrated significant α-glucosidase inhibitory activity, with an IC50 value of 35.3 μM, making it one of the most potent compounds among those tested in certain studies invivochem.com. This specific activity underscores its potential for further investigation in related fields. The isolation and characterization of this compound contribute to the broader understanding of the chemical diversity within the lignan class and the potential for discovering novel bioactive compounds from natural sources.
Overview of Major Research Themes and Knowledge Gaps Pertaining to this compound
Research concerning this compound, and lignans more broadly, encompasses several key themes, while also revealing areas where further investigation is needed.
Major Research Themes:
Chemical Synthesis: A significant theme in this compound research involves its total and enantioselective synthesis. Studies have achieved the enantioselective total synthesis of this compound and its enantiomers, often employing advanced catalytic methods such as Pd-catalyzed asymmetric allylic cycloaddition researchgate.netnih.gov. This area of research is crucial for providing access to the compound for further study and for understanding its stereochemical properties.
Structural Elucidation and Characterization: The initial and ongoing efforts to precisely determine the chemical structure of this compound using spectroscopic and crystallographic techniques remain a fundamental research theme nih.govmims.comhmdb.ca. This ensures accurate identification and classification of the compound.
Biological Activity Profiling: While α-glucosidase inhibitory activity has been identified as a notable property of this compound invivochem.com, the broader spectrum of its biological activities is an active area of investigation. This includes exploring its potential interactions with various biological targets and pathways.
Biosynthesis: Understanding the biosynthetic pathways that lead to the formation of this compound in Juniperus formosana Hayata is a critical research theme. This involves studying the enzymes and genetic mechanisms involved in its production, which can pave the way for metabolic engineering and sustainable production methods for lignans wikipedia.orgnih.govthegoodscentscompany.com.
Knowledge Gaps:
Despite the progress, several knowledge gaps persist regarding this compound. While its α-glucosidase inhibitory activity is noted, comprehensive studies on its precise mechanism of action at a molecular level are often lacking. Furthermore, a broader systematic evaluation of its biological activities beyond the currently identified ones is needed to fully understand its therapeutic potential. For lignans in general, there is a recognized need for more rigorous clinical trials to substantiate their beneficial effects and to establish optimal dosages in human applications wikipedia.orgresearchgate.net. The stability and bioaccessibility of lignans, including this compound, within different matrices and under various processing conditions, also represent areas requiring more systematic investigation. Bridging these gaps will require interdisciplinary approaches, combining advanced chemical synthesis, detailed biological assays, and comprehensive phytochemical analysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,3aR,9S,9aR)-9-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxy-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-11(4-5-16(18)22)20-13-9-17(23)19(25-2)8-12(13)6-14-15(20)10-27-21(14)26-3/h4-5,7-9,14-15,20-23H,6,10H2,1-3H3/t14-,15+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKVHHWFBTXMHU-UFNANVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Formosanol S Natural Occurrence and Isolation from Botanical Sources
Discovery and Initial Isolation from Juniperus formosana Heartwood
Formosanol was initially isolated from the heartwood of Juniperus formosana Hayata, a common needlebush cultivar found in China biocrick.comnih.gov. Early research also referred to a related compound, formosaninol, as a dimeric ferruginol, isolated from the same source researchgate.net. The isolation of this compound from Juniperus formosana marked a significant step in understanding the phytochemical diversity of this species.
The isolation of this compound from botanical sources typically involves a series of extraction and chromatographic techniques designed to separate and purify the compound from the complex plant matrix. For Juniperus formosana, the heartwood was extracted with methanol (B129727) at room temperature, yielding a crude residue pharm.or.jp. This extract was then subjected to chromatography on silica (B1680970) gel, utilizing a gradient solvent system that included hexane/ethyl acetate (B1210297) (EtOAc), EtOAc, and EtOAc/methanol pharm.or.jp.
General chromatographic and extraction strategies commonly employed in natural product isolation include:
| Category | Technique | Description |
|---|---|---|
| Extraction Methods | Methanol Extraction | Commonly used for initial extraction of plant material pharm.or.jp. |
| Ethyl Acetate (EtOAc) Soluble Extraction | Used to obtain specific fractions, as seen in Taxus wallichiana isolation researchgate.net. | |
| Soxhlet Method | A continuous extraction method, often used for plant materials like Taxus wallichiana needles maxapress.com. | |
| Liquid-Liquid Extraction (LLE) | Separates analytes based on differential solubility between two immiscible liquid phases diva-portal.orgnih.gov. | |
| Solid-Phase Extraction (SPE) | Concentrates and purifies analytes from a solution by adsorption onto a solid sorbent diva-portal.orgnih.gov. | |
| Chromatographic Separation | Silica Gel Chromatography | A common stationary phase for separating compounds based on polarity using gradient solvent systems pharm.or.jp. |
| High-Performance Liquid Chromatography (HPLC) | A robust technique for analytical separation and purification, often used after initial extraction mdpi.comchromatographyonline.com. | |
| Gas Chromatography (GC) | Used for volatile or derivatized compounds, often coupled with mass spectrometry nih.govchromatographyonline.com. |
The structural elucidation of this compound and similar natural products relies heavily on various spectroscopic techniques. For compounds isolated from Juniperus formosana, analyses typically involve 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy nih.gov. Early studies on related compounds like formosaninol employed spectroscopic analysis and chemical evidence to deduce their dimeric structures researchgate.net. Specific rotations and Electron Ionization Mass Spectrometry (EI-MS) have also been utilized in the characterization process pharm.or.jp.
| Spectroscopic Technique | Purpose in Structural Elucidation |
|---|---|
| 1D Nuclear Magnetic Resonance (NMR) | Provides information on the number and type of protons (1H NMR) and carbons (13C NMR) in a molecule, aiding in skeletal determination nih.gov. |
| 2D Nuclear Magnetic Resonance (NMR) | Reveals connectivity between atoms (e.g., COSY, HSQC, HMBC), crucial for confirming complex structures nih.gov. |
| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | Determines the exact molecular mass, providing the elemental composition of the compound nih.gov. |
| Ultraviolet (UV) Spectroscopy | Indicates the presence of chromophores and conjugated systems within the molecule nih.gov. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule based on characteristic absorption bands nih.govpharm.or.jp. |
| Electron Ionization Mass Spectrometry (EI-MS) | Provides fragmentation patterns useful for structural confirmation and molecular weight determination pharm.or.jp. |
| Specific Rotation | Determines the optical activity of chiral compounds, indicating their stereochemistry pharm.or.jp. |
Subsequent Isolation from Taxus wallichiana Roots and Comparative Phytochemical Analysis
Beyond Juniperus formosana, this compound has also been isolated from the roots of Taxus wallichiana, commonly known as the Himalayan Yew researchgate.net. This isolation was achieved from an ethyl acetate (EtOAc)-soluble extract of the roots researchgate.net. In studies evaluating its biological activities, this compound demonstrated potent α-glucosidase inhibitory activity, exhibiting an IC50 value of 35.3 μM researchgate.net. It is important to note that this compound was identified as one of several known lignans (B1203133) isolated from Taxus wallichiana roots, alongside other novel lignans researchgate.net.
Taxus wallichiana is a rich source of diverse phytochemicals, renowned for its production of paclitaxel (B517696) (Taxol), a diterpenoid widely used in chemotherapy acs.orgwikipedia.org. Comparative phytochemical analyses of Taxus wallichiana have revealed the presence of a broad spectrum of secondary metabolites, including:
| Phytochemical Class | Examples/Significance in Taxus wallichiana |
|---|---|
| Diterpenoids | Notably Paclitaxel (Taxol), a key anticancer agent acs.orgwikipedia.org. |
| Flavonoids | Contribute to antioxidant properties and are found in high concentrations in leaves researchgate.netmdpi.com. |
| Tannins | Present in various plant parts, contributing to overall phytochemical profile researchgate.net. |
| Phenols | Exhibit antioxidant and antimicrobial properties researchgate.net. |
| Saponins | Identified in different extracts of the plant researchgate.net. |
| Coumarins | Found in the plant's chemical composition researchgate.net. |
| Steroids | Present as part of the diverse secondary metabolites researchgate.net. |
| Alkaloids | Identified in the needles, bark, and stem extracts maxapress.com. |
The isolation of this compound from Taxus wallichiana underscores the compound's broader natural distribution and potential biological significance across different plant genera.
Identification of this compound as a Metabolite in Other Biological Systems (e.g., Peanut Plants)
Beyond woody plant species, this compound has also been identified as a metabolite in other biological systems, specifically in peanut plants (Arachis hypogaea) nih.gov. A study investigating the resistance mechanisms of peanut plants to Fusarium oxysporum infection, induced by Bacillus thuringiensis TG5, noted the presence of "sec-o-glucose this compound" as a metabolite nih.gov. This indicates this compound's involvement in the metabolic pathways of herbaceous plants, potentially playing a role in their defense responses. Peanut plants are known to produce various secondary metabolites, such as stilbenoids and phenolic acids, as part of their defensive mechanisms against fungal invasions and abiotic stresses researchgate.netmdpi.com. The detection of this compound in peanuts further broadens the understanding of its natural occurrence and potential functional roles in diverse plant species.
Biosynthetic Pathways and Enzymatic Transformations Leading to Formosanol
Precursor Identification and Metabolic Flux in Lignan (B3055560) Biosynthesis
The journey to Formosanol begins with the monolignol, coniferyl alcohol, which is derived from the amino acid phenylalanine through the general phenylpropanoid pathway. Two molecules of coniferyl alcohol undergo a stereospecific coupling to form the first key lignan intermediate, pinoresinol (B1678388). This crucial dimerization is mediated by dirigent proteins (DIRs), which impose strict stereo- and regio-selectivity on the reaction, and an oxidizing agent such as a laccase.
From pinoresinol, the pathway proceeds through a series of reductions. A pinoresinol-lariciresinol reductase (PLR) first converts pinoresinol to lariciresinol (B1674508), and then subsequently to secoisolariciresinol (B192356). Secoisolariciresinol is then oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol (B191791), a central precursor in the biosynthesis of many aryltetralin lignans (B1203133).
The pathway continues from matairesinol through several modifications, including hydroxylation and methylation, to produce (-)-yatein. This sequence of reactions is critical for preparing the molecule for the final cyclization that forms the aryltetralin ring system.
Enzymatic Machinery Involved in Aryltetralin and this compound-related Lignan Formation
The formation of the aryltetralin scaffold, the core structure of this compound, is orchestrated by a suite of specialized enzymes. These enzymes exhibit high substrate and reaction specificity, ensuring the correct assembly of this complex molecule.
Several key enzymes have been identified and characterized in the biosynthetic pathway leading to aryltetralin lignans. While the specific enzymes for every step in all this compound-producing organisms may not be fully elucidated, studies on related compounds like podophyllotoxin (B1678966) have provided significant insights.
Dirigent Proteins (DIRs): These proteins are not enzymes in the traditional sense as they lack catalytic activity themselves. However, they are essential for guiding the stereoselective coupling of two coniferyl alcohol radicals to form optically pure pinoresinol. frontiersin.org
Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes two sequential reduction steps, converting pinoresinol to lariciresinol and then to secoisolariciresinol. nih.gov Different isoforms of PLR may exist, exhibiting varying efficiencies for each reduction step. nih.gov
Secoisolariciresinol Dehydrogenase (SDH): SDH is responsible for the oxidation of secoisolariciresinol to form the dibenzylbutyrolactone lignan, matairesinol.
Cytochrome P450 Monooxygenases (CYPs) and O-Methyltransferases (OMTs): A series of CYPs and OMTs are responsible for the modifications of matairesinol to produce (-)-yatein. For instance, in the biosynthesis of podophyllotoxin, CYP719A23, OMT3, CYP71CU1, and OMT1 are involved in these transformations. uni-duesseldorf.de
Deoxypodophyllotoxin Synthase (DPS): This crucial enzyme, a 2-oxoglutarate/Fe(II)-dependent dioxygenase, catalyzes the stereoselective cyclization of (-)-yatein to form the aryltetralin ring of deoxypodophyllotoxin. frontiersin.org A similar enzymatic activity is presumed to be responsible for the formation of the this compound core.
Below is a table summarizing the key enzymes and their functions in the early stages of lignan biosynthesis, which are foundational for the formation of this compound.
| Enzyme | Abbreviation | Function |
| Dirigent Protein | DIR | Stereoselective coupling of coniferyl alcohol |
| Pinoresinol-Lariciresinol Reductase | PLR | Reduction of pinoresinol and lariciresinol |
| Secoisolariciresinol Dehydrogenase | SDH | Oxidation of secoisolariciresinol to matairesinol |
| Cytochrome P450 Monooxygenases | CYPs | Hydroxylation reactions in the pathway |
| O-Methyltransferases | OMTs | Methylation of hydroxyl groups |
| Deoxypodophyllotoxin Synthase | DPS | Aryltetralin ring formation |
The concept of metabolic channeling, where enzymes of a biosynthetic pathway are organized into multi-enzyme complexes to efficiently shuttle intermediates, has been proposed for various plant secondary metabolic pathways, including those for lignins and lignans. Such complexes can enhance catalytic efficiency, prevent the diffusion of unstable intermediates, and avoid metabolic crosstalk.
While direct evidence for stable multi-enzyme complexes in the this compound biosynthetic pathway is still emerging, the co-localization of biosynthetic enzymes in specific subcellular compartments, such as the endoplasmic reticulum for cytochrome P450s, suggests a high degree of organization. The potential for enzyme-enzyme interactions is an active area of research, with computational models and co-immunoprecipitation experiments being used to investigate these associations. It is hypothesized that such interactions could play a significant role in regulating the metabolic flux towards the synthesis of specific lignans like this compound.
Molecular and Genetic Regulation of this compound Biosynthesis Genes
The biosynthesis of this compound is tightly regulated at the genetic level, ensuring that its production is coordinated with the developmental stage of the plant and in response to environmental cues. The expression of the genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors.
Studies on the regulation of the broader phenylpropanoid and lignin (B12514952) biosynthetic pathways have identified several families of transcription factors, including MYB, NAC, and WRKY, that play crucial roles. tandfonline.com These transcription factors bind to specific cis-regulatory elements in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. tandfonline.com
For instance, specific MYB transcription factors, such as MYB58 and MYB63 in Arabidopsis thaliana, have been shown to be direct activators of lignin biosynthetic genes. nih.gov It is likely that orthologous transcription factors in this compound-producing plants regulate the expression of the specific genes involved in its biosynthesis. The expression of these regulatory genes is, in turn, often controlled by developmental signals and external stimuli, such as pathogen attack or wounding, indicating that this compound may play a role in plant defense.
The table below lists some of the transcription factor families known to be involved in the regulation of related pathways.
| Transcription Factor Family | Known Roles in Related Pathways |
| MYB | Direct activation of lignin and flavonoid biosynthetic genes. nih.gov |
| NAC | Master switches controlling secondary wall biosynthesis, including lignin. tandfonline.com |
| WRKY | Involved in the regulation of defense-related gene expression. |
Further research is needed to identify the specific transcription factors that directly regulate the genes of the this compound biosynthetic pathway and to unravel the intricate signaling cascades that control their activity.
Synthetic Methodologies and Analogue Development of Formosanol
Stereoselective Total Synthesis of Formosanol
Asymmetric Catalysis and Chiral Auxiliary Approaches
Asymmetric Catalysis: A cornerstone of the total synthesis of this compound is the application of asymmetric catalysis to control the three-dimensional arrangement of atoms in the molecule. amazonaws.com The key strategic step involves a Palladium (Pd)-catalyzed asymmetric allylic cycloaddition. researchgate.netamazonaws.com This reaction establishes the chiral core of the molecule with high efficiency and stereoselectivity. amazonaws.com In this process, a catalyst generated from Pd₂(dba)₃·CHCl₃ and a chiral ligand, such as (R)-BINAP, is used to facilitate the reaction between a vinyl epoxide and a β-keto enol ether. amazonaws.com This method produces the desired tetrahydrofuran (B95107) (THF) acetal (B89532) intermediate with excellent enantioselectivity (99% ee) and as almost a single diastereomer. amazonaws.com The use of a chiral catalyst ensures that one enantiomer of the product is formed preferentially, which is a critical aspect of modern pharmaceutical and chemical synthesis. rsc.org
Chiral Auxiliary Approaches: While the reported total synthesis of this compound prominently features asymmetric catalysis, the broader field of stereoselective synthesis frequently employs chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. nih.gov After serving its purpose, the auxiliary is removed, leaving the desired enantiomerically enriched product. nih.gov This strategy is particularly useful for controlling stereochemistry in reactions like alkylations, aldol (B89426) reactions, and Diels-Alder reactions. mdpi.com For instance, oxazolidinones, popularized by David A. Evans, are well-known chiral auxiliaries that can direct the stereoselective alkylation of enolates. mdpi.com Although not the primary strategy in the documented this compound synthesis, the chiral auxiliary approach remains a powerful and versatile tool in the synthetic chemist's arsenal (B13267) for constructing complex chiral molecules.
Strategic Key Steps and Reaction Sequences in Total Synthesis
The total synthesis of (−)-formosanol is a multi-step process characterized by several key strategic transformations that build the complex aryltetralin skeleton. amazonaws.com
Key Strategic Steps:
Pd-Catalyzed Asymmetric Allylic Cycloaddition: This is the pivotal step, as described above, where the core THF acetal ring system is constructed with three contiguous stereocenters in a highly controlled manner. amazonaws.com The reaction conditions are optimized to achieve high yield and stereoselectivity, as shown in the table below.
Elaboration of the Cycloaddition Product: Following the key cycloaddition, the resulting chiral THF acetal undergoes a series of chemical modifications. These include a dihydroxylation of a double bond, followed by oxidative cleavage to yield a key intermediate. researchgate.net
Epimerization: A crucial step involves the epimerization at the C4 position of an intermediate compound. This is achieved using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and is essential for setting the correct relative stereochemistry required for the final natural product. researchgate.net
Intramolecular Friedel-Crafts Alkylation: The final cyclization to form the aryltetralin ring system is accomplished through an intramolecular Friedel-Crafts alkylation. amazonaws.com This step effectively closes the last ring of the this compound core structure, completing the total synthesis. amazonaws.com
Table 1: Optimization of the Pd-Catalyzed Asymmetric Allylic Cycloaddition Interactive data table summarizing the optimization of the key cycloaddition reaction step in the total synthesis of this compound. Users can sort the data by entry, ligand, yield, diastereomeric ratio, and enantiomeric excess.
| Entry | Ligand | Yield (%) | dr (diastereomeric ratio) | ee (%) (enantiomeric excess) |
| 1 | (R)-BINAP (L1) | 98 | >20:1 | 99 |
| 2 | (R)-Tol-BINAP (L2) | 95 | >20:1 | 99 |
| 3 | (R)-Xyl-BINAP (L3) | 96 | >20:1 | 99 |
| 4 | (R)-H8-BINAP (L4) | 90 | >20:1 | 98 |
| 5 | (R,R)-DIOP (L5) | 56 | 13:1 | 90 |
This data is based on the initial study focused on the optimization of the Pd-catalyzed asymmetric allylic cycloaddition of vinyl epoxide with β-keto enol ether. amazonaws.com
Chemoenzymatic Synthesis Approaches for this compound and Related Lignans (B1203133)
While a specific chemoenzymatic route for this compound is not extensively documented, this approach has been successfully applied to the synthesis of related aryltetralin lignans, such as (−)-podophyllotoxin. nih.govresearchgate.net Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions to create efficient and stereoselective synthetic pathways. nih.govresearchgate.net
In the synthesis of podophyllotoxin (B1678966), a key step involves an enzymatic oxidative C-C coupling reaction to construct the tetracyclic core of the molecule in a diastereoselective manner. researchgate.netamazonaws.com This biocatalytic approach offers a powerful method for forging complex bonds with high stereocontrol, which can be challenging to achieve with purely chemical methods. nih.gov Such strategies often utilize enzymes like dioxygenases or lipases to perform specific transformations. nih.govwikipedia.org For example, lipases are widely used for the kinetic resolution of racemic mixtures, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two. mdpi.comnih.gov This highlights the potential for developing a chemoenzymatic strategy for this compound, possibly by using an enzymatic step to establish a key chiral center early in the synthesis or to resolve a racemic intermediate. nih.govmdpi.com
Rational Design and Chemical Synthesis of this compound Analogues and Derivatives
The rational design and synthesis of analogues are crucial for understanding structure-activity relationships (SAR) and for developing new therapeutic agents. researchgate.net The core structure of this compound, being an aryltetralin lignan (B3055560), serves as a valuable template for such endeavors. amazonaws.com
Systematic Structural Modifications for Bioactivity Studies
A primary goal of synthesizing analogues is to investigate how specific structural changes affect biological activity. researchgate.net In the case of this compound, the successful total synthesis enabled the creation of not only the natural (-)-formosanol but also its enantiomer and four other stereoisomers. nih.gov This systematic modification of stereochemistry is a powerful tool for SAR studies. The preliminary in vitro cytotoxicity of these six synthesized stereoisomers was evaluated against several cancer cell lines, demonstrating how changes in the 3D structure can impact biological function. nih.govamazonaws.com Further modifications could involve altering substituent groups on the aromatic rings, such as hydroxyl or methoxy (B1213986) groups, which are known to influence the antioxidant and cytotoxic properties of related flavonoids and lignans.
Development of Novel Lignan-Inspired Molecular Scaffolds
The aryltetralin lignan scaffold, to which this compound belongs, is a "privileged structure" in medicinal chemistry. amazonaws.com This is exemplified by podophyllotoxin, another member of this family, which has served as the lead compound for the development of clinically used anticancer drugs like etoposide (B1684455) and teniposide. amazonaws.com These synthetic derivatives showcase how the natural lignan scaffold can be modified to produce compounds with improved therapeutic properties. amazonaws.com Research in this area involves creating novel lignan-like compounds, for instance by altering the core ring structure or the nature of the linkages between chemical moieties, to explore new chemical space and discover molecules with unique biological activities, such as antimicrobial properties. mdpi.com The synthesis of 3,4-dibenzylfurans and their oxidized derivatives represents one such approach to generate novel scaffolds inspired by the basic lignan backbone. mdpi.com
In Vitro Biological Activity and Molecular Mechanisms of Action of Formosanol
Enzymatic Inhibition Studies of Formosanol
Enzymatic inhibition studies are fundamental to elucidating how a compound interacts with and modulates the activity of specific enzymes. These investigations provide insights into a compound's potential as a therapeutic agent by quantifying its inhibitory strength and characterizing its mode of action.
α-Glucosidase Inhibitory Activity and Quantitative Kinetic Analysis
This compound has demonstrated potent α-glucosidase inhibitory activity. In one study, this compound exhibited an IC₅₀ value of 35.3 μM against α-glucosidase, indicating a significant inhibitory effect researchgate.net. This IC₅₀ value signifies the concentration at which this compound inhibits 50% of the enzyme's activity.
| Compound | α-Glucosidase IC₅₀ (μM) |
|---|---|
| This compound | 35.3 |
Quantitative kinetic analysis, often performed using methods such as Lineweaver-Burk plots, is employed to determine key parameters like the Michaelis constant (K_m), maximum reaction velocity (V_max), and inhibition constant (K_i) nih.govfrontiersin.org. These parameters help to characterize the nature of enzyme inhibition (e.g., competitive, noncompetitive, or uncompetitive) nih.gov. While this compound's potent α-glucosidase inhibitory activity has been reported, specific quantitative kinetic parameters (such as K_i values) or detailed kinetic analyses for this compound were not available in the provided literature.
Elucidation of Enzyme Binding Modes: Competitive, Noncompetitive, and Allosteric Interactions
The elucidation of enzyme binding modes is critical for understanding the molecular mechanism by which an inhibitor exerts its effect. Different binding modes dictate how an inhibitor interacts with the enzyme's active site or other regulatory sites, influencing the enzyme's catalytic efficiency rsc.orgcriver.com.
Competitive Inhibition: In competitive inhibition, the inhibitor structurally resembles the natural substrate and binds reversibly to the enzyme's active site, thereby competing with the substrate for binding. This increases the apparent K_m but does not affect the V_max rsc.orgcriver.com.
Noncompetitive Inhibition: A noncompetitive inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency and thus lowering the V_max without affecting the K_m researchgate.netrsc.orgcriver.com.
Uncompetitive Inhibition: Uncompetitive inhibitors bind exclusively to the enzyme-substrate complex, forming an inactive enzyme-substrate-inhibitor complex. This type of inhibition leads to a decrease in both K_m and V_max rsc.org.
Mixed-Type Inhibition: Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This often results in changes to both K_m and V_max rsc.org.
Allosteric Interactions: Allosteric modulation involves the binding of a molecule to a site other than the active site (an allosteric site), causing a conformational change that affects the enzyme's activity. Allosteric inhibitors can exhibit competitive, noncompetitive, or uncompetitive phenotypes depending on how the conformational change impacts substrate binding and catalysis rsc.orgms-editions.cl.
While these general mechanisms are well-established for α-glucosidase inhibitors, detailed studies specifically elucidating the precise binding mode (e.g., competitive, noncompetitive, or allosteric) of this compound with α-glucosidase were not found in the provided search results.
Investigations of Cellular Responses and Putative Molecular Targets
Understanding the cellular responses induced by a compound and identifying its molecular targets are pivotal steps in drug discovery and development. These investigations bridge the gap between observed biological activity and the specific biomolecules with which the compound interacts.
Methodologies for Biological Target Identification and Validation
Biological target identification aims to pinpoint the specific proteins or other biomolecules that a small molecule interacts with to elicit its biological effects drughunter.com. Various methodologies are employed for this purpose:
Phenotypic Screening: This approach involves screening compounds for a desired cellular phenotype, followed by target deconvolution to identify the underlying molecular targets criver.comdrughunter.com.
Proteomics-Based Approaches: Techniques such as affinity purification coupled with mass spectrometry (e.g., Capture Compound Mass Spectrometry, CCMS) are used to isolate and identify proteins that directly bind to the compound criver.comfrontiersin.org. Label-free methods, which rely on changes in protein stability upon ligand binding (e.g., Cellular Thermal Shift Assay, CETSA), are also employed drughunter.comnih.gov.
Genetic Approaches: Methods like genome-wide association studies (GWAS), functional genomics (e.g., CRISPR-based screening), and RNA interference (RNAi) can help identify genes or pathways whose modulation mimics or counteracts the compound's effects, thereby pointing to potential targets researchgate.netnih.gov.
Computational Inference: Bioinformatics and computational tools analyze large datasets (genomics, transcriptomics, proteomics) to predict and prioritize potential drug targets based on various properties like druggability, selectivity, and novelty frontiersin.orgnih.gov.
Target validation then confirms that the identified molecular targets play a significant role in disease progression and are suitable for therapeutic intervention. This can involve genetic validation (e.g., gene knockdown/knockout models), pharmacological validation (using specific tool compounds), and validation in animal models frontiersin.orgresearchgate.netdrugtargetreview.com.
Specific studies detailing the cellular responses or the methodologies used for biological target identification and validation of this compound were not found in the provided information.
Ligand-Receptor Interaction Profiling and Simulation Studies
Ligand-receptor interaction profiling and simulation studies are computational approaches used to investigate the detailed molecular interactions between a compound (ligand) and its target protein (receptor). These methods provide atomic-level insights into binding mechanisms and conformational changes.
Molecular Docking: This technique predicts the preferred orientation (binding mode) of a ligand when bound to a receptor, estimating the binding affinity. It explores different poses and conformations of the ligand within the active site thaiscience.info.
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of molecular systems over time, allowing researchers to study the stability of ligand-receptor complexes, conformational changes, and the kinetics of binding and dissociation drugtargetreview.comresearchgate.netjyi.org. They can reveal crucial interactions like hydrogen bonds, van der Waals forces, and hydrophobic contacts that contribute to binding stability jyi.org.
While these computational methods are widely used in drug discovery to understand protein-ligand interactions, specific ligand-receptor interaction profiling or simulation studies focusing on this compound were not identified in the provided sources.
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and Its Analogues
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that establishes the relationship between the chemical structure of a molecule and its biological activity researchgate.netms-editions.cl. SAR studies aim to identify specific structural features or functional groups responsible for a compound's observed biological effect, allowing for the rational design of new molecules with enhanced potency, selectivity, or reduced toxicity ms-editions.clthaiscience.info.
This compound is a lignan (B3055560), and its α-glucosidase inhibitory activity has been noted in the context of studies involving related compounds researchgate.netmdpi.com. However, a comprehensive SAR analysis specifically detailing how systematic structural modifications to this compound or its direct analogues impact its α-glucosidase inhibitory activity or other biological effects was not found in the provided literature. Such analyses typically involve synthesizing a series of structurally related compounds and evaluating their biological activities to deduce the role of specific functional groups or structural motifs drughunter.comnih.govresearchgate.net.
Correlation of Specific Structural Features with Biological Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to elucidate the connection between a molecule's chemical structure and its biological activity. By systematically analyzing how structural changes influence biological effects, SAR studies help enhance the potency, improve selectivity for specific targets, and minimize potential toxicity of drug candidates. This process involves modifying the structure of lead compounds and observing how these alterations impact their behavior within a biological system. SAR analysis provides a framework for researchers to rationally design more potent and selective molecules. immutoscientific.comnih.govnih.govcollaborativedrug.com
SAR studies can be qualitative, focusing on descriptive observations of how structural modifications affect biological activity, or quantitative (QSAR), employing mathematical models to predict and quantify the impact of structural changes on biological activity. cabidigitallibrary.orgmdpi.com The fundamental premise is that a chemical's structure inherently determines its physical and chemical properties, which in turn dictate its interactions with biological systems and subsequent biological/toxicological properties. researchgate.net
Specific Data for this compound: As of the current review, detailed research specifically correlating the structural features of this compound with its biological potency and selectivity has not been widely published in accessible scientific literature. Therefore, specific data tables or detailed research findings on how modifications to this compound's CHO structure affect its biological activity or selectivity are not available.
Computational Modeling and In Silico Approaches for SAR Prediction and Lead Optimization
Computational modeling and in silico approaches have become indispensable tools in modern drug discovery, significantly expediting the process by facilitating virtual screening, lead optimization, and the prediction of ligand-receptor interactions. nih.gov These methods leverage computer-generated biological models, algorithms, and simulations to test hypotheses and predict compound behaviors. researchgate.net
Key in silico techniques include:
Quantitative Structure-Activity Relationship (QSAR) Models: These models rely on mathematical correlations between molecular descriptors (e.g., physicochemical properties, structural features) and biological activities. QSAR enables the prediction of compound behaviors, guiding the optimization of lead compounds by predicting properties like biological activity, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. mdpi.comnih.govmdpi.com
Molecular Docking and Dynamics Simulations: These methods provide insights into the three-dimensional structures of biological macromolecules and predict how potential drug candidates interact with their targets at an atomic level. Molecular docking predicts the position, orientation, and binding scores of small molecules to proteins, aiding in identifying potential ligands and estimating binding parameters. immutoscientific.commdpi.com Molecular dynamics simulations further enhance understanding of the dynamic nature of ligand-receptor interactions, crucial for designing molecules with optimal binding affinity and specificity. nih.gov
Machine Learning and Artificial Intelligence: Deep learning algorithms, such as neural networks, are increasingly integrated into drug design workflows to predict complex relationships and enhance drug design. nih.gov
Specific Data for this compound: Currently, there is no readily available published research detailing the application of computational modeling or in silico approaches, such as QSAR or molecular docking, specifically for SAR prediction or lead optimization of this compound.
Cellular Cytotoxicity and Anti-proliferative Studies in Specific Cell Lines (Excluding in vivo or clinical data)
Cellular cytotoxicity and anti-proliferative studies are critical in vitro assays used to evaluate the ability of a compound to induce cell death or inhibit cell growth in specific cell lines. These studies are typically conducted on various human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, HepG2) and sometimes on non-cancerous cell lines for selectivity assessment. cabidigitallibrary.orgnih.govresearchgate.netfrontiersin.orgrndsystems.com
The most common method for assessing anti-proliferative activity is the MTT assay, which measures cell viability and metabolic activity. cabidigitallibrary.orgresearchgate.netfrontiersin.orgnih.gov Results are often expressed as IC values, representing the concentration of a compound required to inhibit 50% of cell growth. cabidigitallibrary.orgnih.govresearchgate.netfrontiersin.org A lower IC value indicates higher potency. researchgate.net
Specific Data for this compound: Despite general information on cytotoxicity and anti-proliferative studies, specific in vitro data, including IC values or detailed research findings on this compound's cellular cytotoxicity and anti-proliferative effects in specific cell lines, are not available in the public search results.
Analysis of Apoptosis Induction and Other Cellular Mechanisms
Apoptosis, or programmed cell death, is a crucial biological process that eliminates damaged or unwanted cells, playing a vital role in maintaining tissue homeostasis and preventing disease. mdpi.com Many therapeutic compounds, particularly anticancer agents, exert their effects by inducing apoptosis. nih.gov
Apoptosis can be induced through various pathways:
Intrinsic (Mitochondrial) Pathway: This pathway is activated by intracellular stimuli (e.g., DNA damage, ER stress, reactive oxygen species) and involves the release of pro-apoptotic proteins from the mitochondria. mdpi.comnih.gov The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) Bcl-2 family proteins regulates this pathway. mdpi.comnih.gov The release of cytochrome c from mitochondria leads to the formation of the apoptosome, which then activates initiator caspase-9 and subsequently effector caspases-3 and/or -7, ultimately leading to cell death. nih.govnih.gov
Extrinsic (Death Receptor) Pathway: This pathway is triggered by extracellular stimuli, typically the binding of ligands (e.g., FasL, TRAIL, TNF-α) to death receptors on the cell surface. This binding leads to the formation of the death-inducing signaling complex (DISC), which activates initiator caspase-8 (and/or -10) and downstream effector caspases. mdpi.comnih.gov
Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. mdpi.com Other cellular mechanisms associated with apoptosis induction can include DNA fragmentation, chromatin condensation, changes in mitochondrial membrane potential, and the release of other mitochondrial proteins like AIF (Apoptosis Inducing Factor) and Endo G. frontiersin.org
Specific Data for this compound: As with other sections, specific research detailing this compound's ability to induce apoptosis and the precise cellular mechanisms involved (e.g., activation of specific caspases, involvement of mitochondrial or death receptor pathways, or other cellular changes) is not available in the current public search results.
Advanced Analytical Approaches for Formosanol Characterization and Quantification
High-Resolution Chromatographic Separation Techniques
High-resolution chromatographic techniques are indispensable for isolating Formosanol from complex mixtures and for its subsequent quantification. They offer superior separation efficiency, sensitivity, and speed.
High-Performance Liquid Chromatography (HPLC) is a well-established analytical technique that employs a liquid stationary phase and a liquid mobile phase to separate compounds based on their interactions with these phases sepscience.com. HPLC systems typically utilize column packing materials ranging from 3–5 μm and can operate at pressures up to 6,000 psi, offering versatility and reliability across various applications, including pharmaceuticals, environmental analysis, and food science sepscience.com.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize smaller particle sizes, typically around 1.7 μm, in the column packing material and operate at considerably higher pressures, often up to 15,000 psi sepscience.comijsrtjournal.com. These design modifications lead to faster analysis times, enhanced resolution, and improved sensitivity sepscience.com. UPLC can provide results up to ten times faster than HPLC and offers superior resolution and peak capacity, which is particularly beneficial for complex samples or closely eluting compounds sepscience.com. Both HPLC and UPLC are fundamental for the separation and quantification of chemical compounds, offering distinct advantages depending on the required throughput, resolution, and sensitivity sepscience.comijsrtjournal.com.
Hyphenated techniques combine the separating power of chromatography with the analytical capabilities of spectroscopy, providing a robust platform for comprehensive analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful analytical tools that couple the separation efficiency of liquid chromatography with the highly sensitive and selective mass analysis of a mass spectrometer eag.combioxpedia.com.
In LC-MS/MS, a sample solution is first separated by an LC column, and the effluent is then directed to an ionization source within the mass spectrometer eag.com. Here, the analytes are nebulized, desolvated, and ionized to create charged particles eag.com. A specific precursor ion (or parent ion) is then targeted to pass through the first quadrupole, excluding other mass/charge ratio particles eag.com. The isolated product ions are subsequently quantified, providing a high degree of selectivity due to the unique mass/charge (m/z) transitions of each compound eag.com. This technique is highly specific and sensitive, capable of detecting some compounds at sub-part-per-trillion levels, and offers excellent reproducibility eag.com. LC-MS/MS is particularly effective for the identification and quantification of compounds in complex extracts, enabling accurate characterization even with co-eluting peaks mdpi.com.
Advanced Spectroscopic Characterization Methodologies
Spectroscopic methods provide critical information about the molecular structure, composition, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation and identification of molecular structures, offering detailed information about the number and type of atoms, their connectivity, and their spatial arrangement numberanalytics.comresearchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose.
1D NMR (¹H and ¹³C NMR): ¹H NMR provides insights into the types of protons present, their chemical environments (chemical shifts), and their neighboring protons (spin-spin splitting and coupling constants) libretexts.org. ¹³C NMR confirms the number of carbons and their chemical shifts, often complemented by techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between methyl, methylene, and methine carbons libretexts.org.
2D NMR: For more complex structures, 2D NMR techniques provide correlations between nuclei, aiding in complete structural assignment researchgate.netlibretexts.org. Common 2D NMR experiments include:
Correlation Spectroscopy (COSY): Reveals homonuclear (proton-proton) correlations through bonds, indicating coupled protons libretexts.org.
Heteronuclear Single Quantum Coherence (HSQC): Shows direct correlations between protons and carbons to which they are directly attached researchgate.net.
Heteronuclear Multiple Bond Correlation (HMBC): Provides long-range correlations between protons and carbons separated by two or three bonds, crucial for establishing connectivity across quaternary carbons or between different structural fragments researchgate.netlibretexts.org.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): Detect spatial proximity between nuclei, aiding in conformational analysis and relative stereochemistry determination researchgate.net.
NMR spectroscopy's high resolution and sensitivity to molecular structure make it a powerful technique for understanding the properties and behavior of molecules, including this compound numberanalytics.com.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, allowing for the unambiguous determination of its elemental composition and molecular formula miamioh.eduscirp.orgxmu.edu.cn. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high precision, often to several decimal places, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobaric compounds) miamioh.eduscirp.org.
When coupled with techniques like electrospray ionization (ESI) and collision-induced dissociation (CID), HRMS can provide detailed fragmentation patterns scirp.orgxmu.edu.cn. The analysis of these fragmentation pathways, which involve the breaking of specific bonds within the molecule, offers valuable information about the compound's structural features and connectivity miamioh.eduscirp.orglibretexts.org. By interpreting the masses of the fragment ions and the neutral losses, researchers can piece together the molecular structure and confirm proposed structures miamioh.eduscirp.org. HRMS studies on fragmentation pathways are therefore instrumental in the identification and elucidation of new compounds xmu.edu.cn.
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are vital tools for determining the absolute configuration (AC) of chiral molecules, such as this compound, especially when X-ray crystallography is not feasible researchgate.netbiotools.ustechnologynetworks.comull.es. ECD measures the differential absorption of left versus right circularly polarized light by a chiral molecule in the ultraviolet-visible region, providing a spectrum that is highly sensitive to the spatial orientation of molecular groups technologynetworks.comull.es.
The determination of absolute configuration using ECD typically involves comparing the experimental ECD spectrum of a new compound with an unknown absolute configuration to those of analogous compounds with known absolute configurations, or by predicting the sign of bands using empirical rules researchgate.netull.es. More advanced approaches involve comparing experimental ECD spectra with theoretically calculated ECD spectra using quantum chemical methods, such as time-dependent density functional theory (TDDFT) researchgate.nettechnologynetworks.com. This computational approach requires conformational analysis to obtain possible conformers and then theoretical ECD calculations for these optimized geometries researchgate.net. ECD has become a powerful technique for exploring the absolute configuration of chiral molecules in nature technologynetworks.comull.es.
Compound Names and PubChem CIDs
Chemometric and Bioinformatics Approaches in Metabolomics for this compound Profiling
Metabolomics, as an "omics" discipline, aims to comprehensively identify and quantify the small molecule metabolites (typically < 1000 Da) present in a biological system at a given time. humanitas-research.complos.orgarchive.orgencyclopedia.pub This field is crucial for understanding the functional metabolic phenotype of an organism and can reveal associations between an organism's metabolome and its physiological state. humanitas-research.comnih.gov
Analytical Techniques for Metabolite Profiling: The primary analytical techniques employed in metabolomics for generating raw data include:
Mass Spectrometry (MS): Often coupled with separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), MS offers high sensitivity and molecular identification based on mass-to-charge ratio (m/z). acs.orghumanitas-research.complos.orgarome-science.comtechniques-ingenieur.frnih.govmdpi.comebi.ac.uk LC-MS is particularly versatile for analyzing a wide range of metabolites, including secondary metabolites like flavonoids. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides highly reproducible metabolite identification and structural characterization. plos.orgnih.govarome-science.comtechniques-ingenieur.frnih.gov It is suitable for both primary and secondary metabolites. plos.org
These techniques generate complex, high-dimensional datasets that necessitate sophisticated data processing and analysis.
Chemometric Approaches for Data Analysis: Chemometrics involves the application of statistical and mathematical methods to chemical data to extract meaningful information, identify patterns, and simplify data presentation. nih.govnih.gov In metabolomics, chemometric methods are essential for handling the large and intricate datasets, especially those with more variables (metabolites) than samples. nih.govnih.gov Common chemometric techniques include:
Principal Component Analysis (PCA): An unsupervised multivariate statistical method used for dimensionality reduction and visualizing inherent groupings or variations within data without prior knowledge of sample classes. nih.govmdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.org It helps to identify major sources of variation and detect outliers. frontiersin.org
Partial Least Squares Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA): Supervised multivariate methods used for classification and identifying metabolites that best discriminate between predefined groups (e.g., control vs. treated, different developmental stages). nih.govmdpi.comresearchgate.netnih.govfrontiersin.org These methods are effective in handling complex variables and providing accurate results. nih.gov
Hierarchical Cluster Analysis (HCA): Another unsupervised method that groups samples or variables based on their similarity, often presented as a dendrogram. nih.govmdpi.comresearchgate.net
These approaches enable researchers to discern subtle trends, classify samples, and identify potential biomarkers that differentiate between various biological conditions. archive.orgnih.govnih.gov
Bioinformatics Approaches for Metabolome Profiling: Bioinformatics plays a critical role in the post-acquisition stages of metabolomics, focusing on data processing, statistical analysis, and biological interpretation. humanitas-research.comarchive.orgtechniques-ingenieur.frresearchgate.net Key bioinformatics steps include:
Data Preprocessing: This involves peak picking, integration, alignment (to correct for retention/migration time shifts), and normalization of raw spectral data to generate metabolite feature tables. humanitas-research.comresearchgate.netmdpi.commetaboanalyst.ca
Metabolite Identification and Annotation: Matching detected features against metabolite databases (e.g., PubChem, HMDB) and spectral libraries to identify known compounds. researchgate.netdntb.gov.uahumanitas-research.commdpi.commdpi.com
Statistical Analysis: Applying various statistical tests (e.g., t-tests, ANOVA) to identify statistically significant differential metabolites between groups. humanitas-research.comresearchgate.net
Pathway Enrichment Analysis: Mapping identified differential metabolites to metabolic pathways to understand the biological processes or pathways that are perturbed under different conditions. humanitas-research.comresearchgate.netmdpi.comutexas.edu This helps in gaining biological insight from raw peak areas. humanitas-research.com
Network Construction: Integrating metabolomics data with other 'omics' data (e.g., transcriptomics, proteomics) to construct gene-metabolite or protein-metabolite networks, providing a more holistic view of cellular regulation. archive.orgmdpi.comutexas.edunih.gov
Application to this compound: If this compound were to be the subject of a metabolomic study, these advanced analytical, chemometric, and bioinformatics approaches would be instrumental. For instance, LC-MS or NMR could be used to detect and quantify this compound in various biological samples. Chemometric tools like PCA or OPLS-DA could then be applied to identify if this compound's concentration changes significantly under different experimental conditions (e.g., disease states, environmental stresses, or genetic modifications). Subsequent bioinformatics analysis could then link these changes to specific metabolic pathways or biological processes, providing insights into this compound's role or fate within the biological system.
Detailed Research Findings and Data Tables: As of the current available information, specific detailed research findings or data tables directly demonstrating the application of chemometric and bioinformatics approaches for the metabolomic profiling and characterization of this compound are not widely published. Most available literature on this compound pertains to its chemical synthesis or structural elucidation rather than its comprehensive metabolomic analysis within biological systems using these advanced "omics" techniques. Therefore, no specific data tables related to its metabolomic profiling can be provided at this time.
Ecological Significance and Chemotaxonomic Implications of Formosanol
Role of Formosanol in Plant Secondary Metabolism and Ecophysiological Interactions
Plant secondary metabolites (SMs) are organic compounds not directly involved in the normal growth, development, or reproduction of an organism but play crucial roles in plant survival and their interactions with the surrounding environment mdpi.comresearchgate.neteurekalert.orgmdpi.com. These compounds are integral to plant defense mechanisms, acting as deterrents against herbivores and pathogens, and serving as signaling molecules that mediate interactions with other plants and microorganisms mdpi.comresearchgate.netmdpi.com. The biosynthesis and accumulation of secondary metabolites are often modulated by the plant's ecophysiological responses to environmental stimuli, with processes like photosynthesis influencing the production of these chemical defenses acs.org.
This compound, as a lignan (B3055560), belongs to a diverse group of phenylpropanoid-derived secondary metabolites. Lignans (B1203133), in general, exhibit a wide array of biological activities, including antitumor, antiviral, hepatoprotective, antioxidant, antiulcer, antiallergen, and antiplatelet properties researchgate.net. While direct detailed research specifically on this compound's role in plant secondary metabolism and ecophysiological interactions is limited, its classification as a lignan suggests potential involvement in these general functions. For instance, this compound has demonstrated potent α-glucosidase inhibitory activity acs.org. This biological activity could potentially contribute to the producer organism's defense against herbivores by interfering with their carbohydrate metabolism, or against pathogens by affecting microbial enzyme activity. However, further specific research is required to elucidate the precise ecophysiological interactions mediated by this compound.
Potential Ecological Functions within the Producer Organism and its Environment
Secondary metabolites, including lignans, contribute significantly to a plant's fitness by providing protection against various biotic and abiotic stresses researchgate.neteurekalert.orgmdpi.com. Biotic stresses encompass threats from herbivores, insects, and pathogens, while abiotic stresses include environmental factors such as temperature extremes, drought, salinity, and UV radiation researchgate.netmdpi.com. Plants deploy these compounds to directly inhibit or repel aggressors and to communicate with their environment mdpi.com.
Chemotaxonomic Utility of this compound in the Classification and Relationships of Plant Genera
Chemotaxonomy is a field that utilizes the chemical characteristics of organisms, particularly their secondary metabolite profiles, to infer phylogenetic relationships and aid in the classification of plant genera and species dntb.gov.uaacs.orgresearchgate.net. The presence or absence, as well as the relative abundance, of specific compounds can serve as valuable chemotaxonomic markers researchgate.netresearchgate.net.
This compound has been identified as a constituent in Taxus species. Specifically, it has been isolated from the roots of Taxus wallichiana mdpi.comacs.org and detected in Taxus baccata researchgate.netresearchgate.net. The consistent presence of this compound within certain Taxus species could potentially contribute to their chemotaxonomic profiling. For instance, the genus Taxus is known for its complex chemical composition, including a wide array of bioactive compounds like taxanes and flavonoids, which are crucial for both medicinal properties and botanical interest mdpi.comresearchgate.netresearchgate.net. The presence of specific lignans, such as this compound, alongside these well-known compounds, could offer additional phytochemical data points for distinguishing between Taxus species or understanding their interrelationships.
However, current research does not provide direct evidence for the presence of this compound in Juniperus species. While Juniperus formosana is a recognized plant species conifers.orgkew.org, the chemical compound "this compound" has not been explicitly reported as a constituent of this genus in the available literature. Therefore, while this compound holds potential as a chemotaxonomic indicator within the Taxus genus due to its confirmed presence, its utility in the classification and relationships of Juniperus species has not been established.
Concluding Perspectives and Future Research Trajectories for Formosanol
Emerging Research Directions in Formosanol Biosynthesis and Engineering
The biosynthesis of natural products like this compound, belonging to the lignan (B3055560) class, involves intricate enzymatic pathways within plants researchgate.netmdpi.commdpi.com. Future research is expected to delve deeper into elucidating the specific enzymatic steps and genetic machinery responsible for this compound production in its natural source, Juniperus formosana. This includes identifying the enzymes involved in the phenylpropanoid pathway, which serves as a precursor to many flavonoids and lignans (B1203133), and understanding their precise roles in channeling metabolic flux towards this compound synthesis mdpi.commdpi.com.
Advances in genomic and proteomic techniques could enable the identification of novel genes and enzymes unique to this compound biosynthesis. This foundational knowledge would then pave the way for metabolic engineering and synthetic biology approaches. For instance, strategies could be developed to enhance this compound yield in its native plant host through genetic manipulation, or to enable its heterologous production in more amenable microbial or plant cell culture systems archive.org. Such engineering efforts could provide sustainable and scalable methods for obtaining this compound, overcoming potential limitations associated with extraction from natural sources.
Advances in Synthetic Accessibility for this compound and Complex Analogues
Despite this achievement, future research in synthetic chemistry will likely focus on developing even more efficient, stereoselective, and scalable synthetic routes to this compound. This could involve exploring novel catalytic systems, employing green chemistry principles to reduce environmental impact, or utilizing continuous flow chemistry for industrial-scale production. Furthermore, the ability to synthesize this compound provides a platform for the rational design and synthesis of complex analogues and derivatives. These efforts are crucial for conducting comprehensive structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure influence biological properties. The integration of computational methods for predicting synthetic accessibility (e.g., SAscore, SYBA, GASA) is also anticipated to play a growing role in guiding the design of readily synthesizable this compound analogues d-nb.infochemrxiv.orgnih.govrsc.org.
Potential for this compound in Interdisciplinary Scientific Domains and Methodological Innovation
This compound, as a lignan, belongs to a class of natural products recognized for their diverse biological activities, including potential antitumor, antioxidant, antibacterial, and antiviral properties researchgate.net. The preliminary in vitro cytotoxicity of this compound stereoisomers against several cancer cell lines has been examined, suggesting a potential for further investigation in chemical biology to elucidate its molecular mechanisms of action nih.govresearchgate.net.
The study of this compound is ripe for interdisciplinary collaboration. This includes the application of advanced analytical techniques for precise structural elucidation, purity assessment, and quantitative analysis, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy cymitquimica.com. Computational chemistry and cheminformatics can contribute significantly through virtual screening, molecular docking studies to predict potential biological targets, and the prediction of physicochemical properties d-nb.infochemrxiv.orgnih.govrsc.org. Beyond biological contexts, this compound's unique lignan structure may inspire investigations in materials science, potentially leading to the development of novel bio-derived materials if it exhibits interesting physical or chemical properties. Methodological innovation will also be critical, encompassing the development of improved isolation and purification protocols from natural sources, as well as new spectroscopic or chromatographic methods for its characterization and detection.
Q & A
Q. Methodology :
- Docking studies : Use AutoDock Vina to simulate binding to tubulin (PDB ID 1SA0).
- ADME prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Validation : Compare in silico results with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Basic: What are the best practices for storing and handling this compound to ensure stability?
- Storage : –20°C in amber vials under argon to prevent oxidation.
- Solubility : Prepare stock solutions in DMSO (≤10 mM) to avoid precipitation.
- Purity checks : Monthly HPLC analysis (C18 column, acetonitrile/water gradient) .
Advanced: How to address discrepancies in reported spectroscopic data for this compound derivatives?
Common issues include:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (CDCl vs. DMSO-d).
- Impurity signals : Trace solvents (e.g., ethyl acetate) may overlap with analyte peaks.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
